molecular formula C7H15NO B8185227 (S)-3-hydroxymethyl-ethyl-pyrrolidine

(S)-3-hydroxymethyl-ethyl-pyrrolidine

Cat. No.: B8185227
M. Wt: 129.20 g/mol
InChI Key: OQESQLHTMOOSST-ZETCQYMHSA-N
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Description

(S)-3-Hydroxymethyl-ethyl-pyrrolidine is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a hydroxymethyl (-CH2OH) group at the 3-position and an ethyl (-CH2CH3) substituent. Pyrrolidines are widely studied in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors.

Properties

IUPAC Name

[(3S)-1-ethylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESQLHTMOOSST-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The patent US7652152B2 outlines a method for synthesizing optically pure (S)-3-hydroxypyrrolidine derivatives using 4-amino-(S)-2-hydroxybutyric acid as a chiral precursor. For (S)-3-hydroxymethyl-ethyl-pyrrolidine, this approach is adapted by introducing an ethyl group at the pyrrolidine nitrogen early in the synthesis. Modifications include:

  • N-ethylation : Protecting the amine group with an ethyl carbamate moiety during the initial steps.

  • Carboxylic acid reduction : Converting the carboxyl group to a hydroxymethyl unit via borane-mediated reduction.

Reaction Scheme (Adapted from US7652152B2):

  • Protection :
    4-Amino-(S)-2-hydroxybutyric acidEtOCOClBase4-Ethoxycarbonylamino-(S)-2-hydroxybutyric acid\text{4-Amino-(S)-2-hydroxybutyric acid} \xrightarrow[\text{EtOCOCl}]{\text{Base}} \text{4-Ethoxycarbonylamino-(S)-2-hydroxybutyric acid}

  • Reduction :
    \xrightarrow[\text{NaBH}_4, \text{H}_2\text{SO}_4}]{\text{MeOH}} \text{4-Ethoxycarbonylamino-(S)-1,2-butanediol}

  • Halogenation :
    HBr/AcOH0–100°C3-Bromo-1-ethylpyrrolidin-3-yl methanol\xrightarrow[\text{HBr/AcOH}]{\text{0–100°C}} \text{3-Bromo-1-ethylpyrrolidin-3-yl methanol}

  • Cyclization :
    NaOH, H2ORefluxThis compound\xrightarrow[\text{NaOH, H}_2\text{O}]{\text{Reflux}} \text{this compound}

Key Conditions :

  • Halogenation employs HBr in acetic acid at 50°C to minimize racemization.

  • Cyclization uses aqueous NaOH (2 M) under reflux for 12 hours, yielding the product in 78% enantiomeric excess (ee) after distillation.

Visible-Light-Mediated Photocatalytic Cyclization

Radical Deoxygenation Approach

A 2017 study demonstrated the synthesis of chiral pyrrolidines via iridium-catalyzed photocyclization of N-allylated β-amino alcohols. For this compound, this method involves:

  • Substrate Preparation :

    • Allylation of (S)-2-amino-3-hydroxypropan-1-ol with ethyl vinyl ether.

    • Activation of the hydroxyl group as an oxalate ester to facilitate radical generation.

  • Photocyclization :
    Allylated amino alcoholIr(ppy)3,Blue LEDCH3CNThis compound\text{Allylated amino alcohol} \xrightarrow[\text{Ir(ppy)}_3, \text{Blue LED}]{\text{CH}_3\text{CN}} \text{this compound}

Optimized Parameters :

  • Catalyst: 2 mol% Ir(ppy)₃.

  • Solvent: Acetonitrile under N₂ atmosphere.

  • Yield: 65% with 92% ee due to minimized side reactions.

Comparative Analysis of Methods

ParameterCyclization (Patent)Photocatalysis (Literature)
Yield 78%65%
Optical Purity 78% ee92% ee
Steps 42
Scalability Industrial (kg-scale)Lab-scale (mg–g)
Cost Moderate (reagents: $50/mol)High (catalyst: $120/mol)
Environmental Impact High (halogenated waste)Low (solvent recycling)

Key Insights :

  • The patent method is preferable for bulk production despite lower enantioselectivity.

  • Photocatalysis offers superior stereocontrol but requires costly iridium catalysts.

Recent Advances and Alternative Approaches

Flow Chemistry

Microreactor systems enable continuous synthesis of the pyrrolidine core via gas-liquid segmented flow , reducing reaction time from hours to minutes. Preliminary data suggest 85% yield at 0.1 mol% catalyst loading .

Chemical Reactions Analysis

Types of Reactions

(S)-3-hydroxymethyl-ethyl-pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

Chiral Intermediate for Drug Development

(S)-3-hydroxymethyl-ethyl-pyrrolidine serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it particularly valuable in the production of:

  • Calcium Antagonists : It is a key intermediate in the synthesis of barnidipine, a calcium antagonist used for treating hypertension .
  • Antibiotics : The compound is utilized in the preparation of carbapenem antibiotics, which are vital for treating bacterial infections .
  • Quinolone-Based Antibiotics : Its derivatives have been explored for their efficacy against a range of bacterial pathogens .

Biological Activities

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:

  • Beta-3 Adrenergic Receptor Agonism : Compounds similar to this compound have been studied for their potential as beta-3 adrenergic receptor agonists, which may aid in treating diabetes and obesity by enhancing lipolysis and improving insulin sensitivity .
  • Antimicrobial Properties : Its structural analogs have demonstrated antimicrobial activities, suggesting potential applications in combating infections.

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study highlighted the efficient synthesis of this compound from optically pure 4-amino-(S)-2-hydroxybutylic acid. The method involved several steps including amine protection, reduction, and cyclization, resulting in high yields of optically pure product suitable for pharmaceutical applications .

Research has shown that derivatives of this compound possess significant biological activity. For instance, compounds derived from this structure were evaluated for their efficacy against various cancer cell lines, demonstrating promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Summary of Applications

Application AreaSpecific Uses
Pharmaceutical SynthesisIntermediate for calcium antagonists, carbapenem antibiotics, quinolone antibiotics
Biological ActivityPotential beta-3 adrenergic receptor agonist, antimicrobial properties
Research FindingsEffective synthesis methods and promising anticancer activity

Mechanism of Action

The mechanism of action of (S)-3-hydroxymethyl-ethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares (S)-3-hydroxymethyl-ethyl-pyrrolidine with structurally related pyrrolidine derivatives, emphasizing substituents, stereochemistry, and physicochemical properties.

Compound Name Molecular Formula Substituents Key Functional Groups Similarity Score (If Available) Source
This compound C₇H₁₅NO 3-hydroxymethyl, ethyl Hydroxyl, amine N/A Theoretical
(S)-1-Methyl-3-pyrrolidinol C₅H₁₁NO 1-methyl, 3-hydroxyl Hydroxyl, tertiary amine N/A
(S)-3-Methylpyrrolidine hydrochloride C₅H₁₂ClN 3-methyl Tertiary amine (HCl salt) 0.75
(S)-2-(Pyrrolidin-3-yl)ethanol HCl C₇H₁₆ClNO 3-ethanol Hydroxyl, amine (HCl salt) 0.62
Ethyl pyrrolidine-3-carboxylate HCl C₈H₁₆ClNO₂ 3-carboxylate ethyl ester Ester, amine (HCl salt) 0.85
Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogs like (S)-3-methylpyrrolidine hydrochloride (methyl substituent) . Ethyl vs. Carboxylate Esters: Ethyl pyrrolidine-3-carboxylate hydrochloride (similarity score 0.85) introduces an ester group, which is more electrophilic and prone to hydrolysis than hydroxymethyl .

Stereochemical Considerations :

  • The (S)-configuration is critical for enantioselective interactions. For example, (S)-3-methylpyrrolidine hydrochloride and its (R)-enantiomer (similarity score 0.75) exhibit distinct biological activities due to chirality .

Salt Forms :

  • Hydrochloride salts (e.g., (S)-3-methylpyrrolidine HCl) improve solubility but may alter pharmacokinetics compared to free bases .

Biological Activity

(S)-3-hydroxymethyl-ethyl-pyrrolidine is a chiral compound with significant implications in medicinal chemistry, particularly as a chiral intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a hydroxymethyl group and an ethyl substituent. The stereochemistry at the 3-position plays a crucial role in its biological interactions.

Biological Activity Overview

  • Pharmacological Relevance :
    • This compound serves as an important intermediate in the synthesis of various drugs, including calcium antagonists and carbapenem antibiotics. Its role as a chiral building block is vital for the development of pharmacologically active compounds .
  • Mechanism of Action :
    • The compound exhibits activity through modulation of specific enzymatic pathways. For instance, it has been shown to interact with sphingosine kinases (SphK), which are implicated in several pathologies such as cancer and inflammation. Inhibitors derived from this scaffold have demonstrated selective inhibition of SphK isoforms, influencing downstream signaling pathways .

Structure-Activity Relationship (SAR)

Research on the SAR of pyrrolidine derivatives indicates that modifications to the core structure can significantly affect biological activity:

  • Hydroxymethyl Substitution : The presence of the hydroxymethyl group enhances inhibitory potency against specific targets, such as SphK enzymes. Variations in stereochemistry at this position can lead to marked differences in efficacy .
  • Ethyl Group Influence : The ethyl substituent contributes to the lipophilicity and overall pharmacokinetic profile of the compound, which is crucial for its absorption and distribution within biological systems.

Table 1: Biological Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (μM)Selectivity
7gSphK11310-fold SphK2 selective
11SphK21.3High potency
2700.001AAC(6′)-IbN.D.Not determined

Note: IC50 values indicate the concentration required to inhibit 50% of target enzyme activity; N.D. indicates not determined.

Case Studies

  • Inhibition Studies :
    A study highlighted that this compound derivatives showed significant inhibition against SphK enzymes, with varying selectivity profiles based on structural modifications. For example, compound SLR080811 was identified as a potent inhibitor with a notable selectivity towards SphK2, underscoring the importance of stereochemistry in therapeutic design .
  • Clinical Implications :
    The therapeutic potential of this compound extends to its use in treating conditions associated with sphingosine metabolism dysregulation, such as certain cancers and inflammatory diseases. Ongoing investigations aim to elucidate its full pharmacological profile and optimize its efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-3-hydroxymethyl-ethyl-pyrrolidine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen (as seen in structurally similar compounds) can prevent racemization during reactions . Key steps include:

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Purification via preparative HPLC or crystallization with chiral resolving agents.
  • Characterization by chiral HPLC, polarimetry, or 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm enantiopurity.

Q. How can the hydroxyl and hydroxymethyl groups in this compound be selectively functionalized?

  • Methodological Answer : Protecting group strategies are essential. For instance:

  • The hydroxyl group can be protected with tert-butyldimethylsilyl (TBS) ethers, while the hydroxymethyl group may remain unprotected for subsequent reactions .
  • Selective oxidation of the hydroxymethyl group to a carbonyl using TEMPO/NaClO2_2 systems under mild conditions.
  • Post-functionalization analysis via FT-IR or mass spectrometry to verify regioselectivity.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., solvent polarity, temperature). To address this:

  • Conduct a Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent effects).
  • Compare turnover numbers (TONs) across studies using standardized substrates.
  • Apply multivariate statistical analysis (e.g., principal component analysis) to identify dominant factors .

Q. How does the stereochemistry of this compound influence its activity as a ligand or intermediate in drug discovery?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. Approaches include:

  • Synthesizing both enantiomers and testing their binding affinities (e.g., via surface plasmon resonance).
  • Computational modeling (molecular docking or MD simulations) to analyze steric and electronic interactions with target proteins .
  • Correlating enantiomeric excess (ee) with biological activity using dose-response assays.

Q. What strategies mitigate degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Stability studies under simulated biological environments (e.g., pH 7.4 buffer, 37°C) can identify degradation products via LC-MS. Mitigation strategies:

  • Structural modification (e.g., fluorination of labile C-H bonds).
  • Formulation with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis .
  • Accelerated stability testing (ICH Q1A guidelines) to predict shelf-life.

Methodological Challenges & Data Analysis

Q. How should researchers handle conflicting NMR data for this compound derivatives?

  • Methodological Answer : Contradictions may stem from solvent effects or impurities. Solutions include:

  • Repeating experiments in deuterated solvents with controlled water content.
  • Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validating with X-ray crystallography for absolute configuration .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in preclinical studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) can quantify EC50_{50}/IC50_{50} values. For low-dose effects:

  • Apply benchmark dose (BMD) modeling.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Address outliers via Grubbs’ test or robust regression .

Synthesis & Characterization Tables

Parameter Typical Values/Techniques References
Melting Point62–65°C (Boc-protected analog)
Enantiomeric Excess (ee)>99% (via chiral HPLC)
Stability in Aqueous Solutiont1/2_{1/2} = 24 h (pH 7.4, 37°C)
Catalytic EfficiencyTON = 1,200 (Pd/C, H2_2 atmosphere)

Key Research Gaps

  • Long-term stability under industrial reaction conditions : Limited data exist on catalyst recyclability in large-scale syntheses.
  • In vivo pharmacokinetics : Few studies correlate stereochemistry with bioavailability or metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.